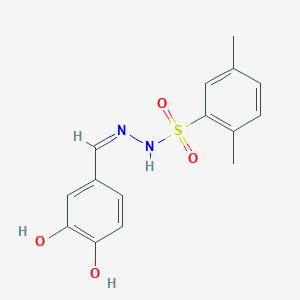
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide, also known as DHBSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biotechnology.
作用机制
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes. Additionally, N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been investigated for its potential use in the treatment of neurodegenerative diseases due to its ability to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide is also soluble in organic solvents, which makes it easy to handle and manipulate. However, N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has some limitations for lab experiments. It has low water solubility, which can limit its use in aqueous systems. Additionally, N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide can be toxic at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for the study of N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide. One potential area of research is the development of N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanisms underlying the antioxidant and anti-inflammatory effects of N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide. Additionally, the use of N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide in combination with other drugs or therapies could be explored. Finally, the development of new synthesis methods for N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide could lead to improved yields and purity, which could facilitate its use in various applications.
合成方法
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide can be synthesized by the reaction of 3,4-dihydroxybenzaldehyde and 2,5-dimethylbenzenesulfonylhydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires refluxing for several hours. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学研究应用
N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. N'-(3,4-dihydroxybenzylidene)-2,5-dimethylbenzenesulfonohydrazide has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-3-4-11(2)15(7-10)22(20,21)17-16-9-12-5-6-13(18)14(19)8-12/h3-9,17-19H,1-2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDHLLNBEUZBGY-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6133042.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B6133060.png)
![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-dimethylpiperazine](/img/structure/B6133065.png)
![4-{1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B6133078.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6133083.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6133090.png)
![1-[4-(benzyloxy)phenyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B6133091.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B6133093.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133120.png)


![(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6133137.png)
![6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6133143.png)
